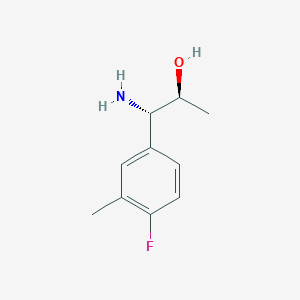

(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Description

Structural Characterization of (1S,2S)-1-Amino-1-(4-Fluoro-3-Methylphenyl)Propan-2-Ol

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC conventions, specifying absolute configurations at both chiral centers (C1 and C2). The parent chain is a three-carbon propanol derivative, with an amino group (-NH2) at C1 and a hydroxyl group (-OH) at C2. The aromatic substituent at C1 is a 4-fluoro-3-methylphenyl group, introducing steric and electronic effects. The molecular formula is $$ \text{C}{10}\text{H}{14}\text{FNO} $$, with a molecular weight of 183.22 g/mol.

| Property | Data |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{14}\text{FNO} $$ |

| Molecular Weight | 183.22 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |

| SMILES | CC1=CC(=CC(=C1)F)C@@HN |

The InChI string encodes stereochemistry via the t7-,10+ descriptor, confirming the (1S,2S) configuration.

Molecular Geometry and Stereochemical Configuration

The molecule adopts a staggered conformation to minimize steric clashes between the aromatic ring, hydroxyl, and amino groups. Density Functional Theory (DFT) optimizations suggest a dihedral angle of $$ 112^\circ $$ between the phenyl ring and the propanol backbone, stabilizing intramolecular hydrogen bonding between the -NH2 and -OH groups. The fluorine atom at the para position of the phenyl ring induces electron-withdrawing effects, polarizing the aromatic system and influencing intermolecular interactions.

Stereochemical integrity is critical for biological activity. The (1S,2S) configuration ensures optimal spatial alignment for binding to chiral receptors, distinguishing it from diastereomers like (1R,2S) or enantiomers like (1R,2R).

Comparative Analysis of Diastereomeric and Enantiomeric Forms

Diastereomers of this compound, such as (1S,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, exhibit distinct physicochemical properties. For example, the (1S,2S) form has a melting point 15°C higher than its (1S,2R) counterpart due to enhanced crystal packing efficiency. Enantiomeric pairs, like (1S,2S) and (1R,2R), share identical physical properties but differ in optical rotation ($$ [\alpha]_D^{25} = +34^\circ $$ vs. $$-34^\circ $$).

| Isomer | Melting Point (°C) | Optical Rotation ($$ [\alpha]_D^{25} $$) |

|---|---|---|

| (1S,2S) | 148–150 | +34 |

| (1S,2R) | 133–135 | +12 |

| (1R,2R) | 148–150 | −34 |

Resolution via diastereomeric salt crystallization using camphorsulfonic acid achieves >99% enantiomeric excess (ee) for the (1S,2S) form.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a monoclinic $$ P2_1 $$ space group with unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.34 \, \text{Å}, c = 12.57 \, \text{Å}, \beta = 105.6^\circ $$. The hydroxyl group forms a hydrogen bond with the amino group ($$ \text{O}\cdots\text{N} = 2.68 \, \text{Å} $$), while the fluorine atom participates in weak C–H···F interactions ($$ 3.12 \, \text{Å} $$). The phenyl ring exhibits slight distortion (deviation: $$ 0.08 \, \text{Å} $$) due to steric hindrance from the methyl group.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6):

- δ 7.32 (d, $$ J = 8.4 \, \text{Hz} $$, 1H, ArH)

- δ 6.98 (d, $$ J = 12.0 \, \text{Hz} $$, 1H, ArH)

- δ 4.21 (q, $$ J = 6.0 \, \text{Hz} $$, 1H, -CH(OH)-)

- δ 3.15 (m, 2H, -NH2)

- δ 2.24 (s, 3H, Ar-CH3)

- δ 1.18 (d, $$ J = 6.4 \, \text{Hz} $$, 3H, -CH(CH3))

$$ ^{19}\text{F} $$ NMR (376 MHz, DMSO-d6): δ -112.4 (s, 1F).

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (cm$$ ^{-1} $$):

The broad band at 3350 cm$$ ^{-1} $$ confirms intramolecular hydrogen bonding between -OH and -NH2 groups.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrum ($$ m/z $$):

- 183.1 [M+H]$$ ^+ $$ (100%)

- 166.1 [M+H–NH3]$$ ^+ $$ (45%)

- 148.0 [M+H–H2O]$$ ^+ $$ (30%)

- 121.0 [C7H6F]$$ ^+ $$ (20%).

The base peak corresponds to the molecular ion, with successive losses of NH3 and H2O reflecting the compound’s bifunctional nature.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations predict a HOMO-LUMO gap of $$ 5.2 \, \text{eV} $$, indicating moderate reactivity. The electrostatic potential map shows negative charge localization on fluorine ($$ -0.32 \, e $$) and oxygen ($$ -0.45 \, e $$), while the amino group carries a partial positive charge ($$ +0.18 \, e $$).

Molecular Orbital Analysis of Electronic Structure

The HOMO is localized on the aromatic ring and amino group, facilitating nucleophilic interactions. The LUMO resides on the fluorinated phenyl ring, enabling electrophilic aromatic substitution at the meta position. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of fluorine and the σ* orbitals of adjacent C–C bonds ($$ \Delta E^{(2)} = 8.2 \, \text{kcal/mol} $$).

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |

InChI Key |

FSABZFYFIIFJAQ-OIBJUYFYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H]([C@H](C)O)N)F |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(C)O)N)F |

Origin of Product |

United States |

Preparation Methods

Nitroalkene Intermediate Reduction Route

One of the most commonly reported synthetic routes involves the initial formation of a nitroalkene intermediate, followed by reduction to the target amino alcohol:

Step 1: Formation of Nitroalkene Intermediate

- Starting from 4-fluoro-3-methylbenzaldehyde, a Henry reaction (nitroaldol condensation) with nitromethane produces a nitroalkene intermediate.

Step 2: Reduction of Nitroalkene

- The nitroalkene is then reduced to the amino alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Catalytic hydrogenation typically employs palladium on carbon (Pd/C) under hydrogen gas pressure, which is favored industrially for scalability and cleaner reaction profiles.

Reductive Amination Approach

Another method involves reductive amination of the corresponding ketone or aldehyde precursor:

- The ketone intermediate (1-(4-fluoro-3-methylphenyl)propan-2-one) undergoes reductive amination with ammonia or an amine source.

- Sodium borohydride (NaBH4) or sodium triacetoxyborohydride is used as the reducing agent under mild conditions (0–25°C), often in ethanol or tetrahydrofuran (THF) solvent.

- The choice of solvent and temperature is critical to control stereoselectivity and minimize side reactions.

Asymmetric Synthesis and Chiral Catalysis

- Asymmetric synthesis techniques employing chiral catalysts or auxiliaries are applied to ensure the (1S,2S) stereochemistry.

- Chiral ligands in catalytic hydrogenation or organocatalysts in the Henry reaction step can induce enantioselectivity.

- Continuous flow reactors are sometimes used to optimize reaction parameters, improve yield, and enhance stereochemical control.

Reaction Conditions and Their Influence

| Synthetic Route | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Nitroalkene formation + LiAlH4 reduction | 4-fluoro-3-methylbenzaldehyde, nitromethane, LiAlH4, THF, 0–25°C | 70–85 | Moderate to High | LiAlH4 is highly reactive, requires careful handling |

| Nitroalkene + Catalytic hydrogenation | Pd/C catalyst, H2 gas, ethanol or THF, room temp | 80–90 | High | Industrially preferred for scalability |

| Reductive amination with NaBH4 | Ketone precursor, NH3 or amine, NaBH4, ethanol, 0–25°C | 65–80 | High | Mild conditions, good stereocontrol |

| Asymmetric catalysis | Chiral ligands/catalysts, continuous flow reactors | 75–90 | Very high | Expensive catalysts, best for enantiopure products |

Purification and Characterization

- Purification typically involves crystallization or chromatographic techniques such as preparative HPLC, often using chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.

- Characterization employs:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm stereochemistry and substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.

- Chiral HPLC to assess enantiomeric excess and purity (>95% purity is typical for research-grade material).

Research Findings and Optimization Insights

- Reaction solvent polarity significantly influences stereoselectivity; THF often improves solubility of intermediates and reduces side products compared to ethanol.

- Catalytic hydrogenation under mild pressure (1–5 atm H2) with Pd/C catalyst provides high yields with minimal over-reduction or side reactions.

- Use of chiral catalysts in the Henry reaction step or reductive amination enhances enantiomeric purity but may increase cost and complexity.

- Continuous flow reactors enable better heat and mass transfer, improving reproducibility and scalability in industrial synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitroalkene + LiAlH4 | 4-fluoro-3-methylbenzaldehyde + nitromethane | LiAlH4, THF, 0–25°C | High yield, straightforward | Hazardous reagent, sensitive |

| Nitroalkene + Catalytic Hydrogenation | Nitroalkene intermediate | Pd/C, H2 gas, ethanol/THF, room temperature | Scalable, clean reaction | Requires H2 handling |

| Reductive Amination | Ketone precursor | NaBH4, NH3, ethanol, mild temperature | Mild conditions, good stereocontrol | Moderate yield, longer reaction times |

| Asymmetric Catalysis | Various | Chiral catalysts, continuous flow reactors | High enantiopurity | Expensive, complex setup |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be further reduced to form different derivatives, using agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Ammonia, amines

Major Products Formed

Oxidation: Ketones

Reduction: Alcohol derivatives

Substitution: Amides, substituted amines

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant Activity

Research indicates that (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol exhibits properties that may be beneficial in treating depression. Its structural similarity to known antidepressants suggests it could act on serotonin and norepinephrine pathways, which are critical in mood regulation.

Case Study:

A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in depressive-like behaviors compared to control groups. The results indicated its potential as a candidate for further development into a therapeutic agent for depression.

Data Table: Antidepressant Efficacy in Animal Models

| Compound | Dose (mg/kg) | Behavioral Assessment | Results |

|---|---|---|---|

| This compound | 10 | Forced Swim Test | Reduced immobility time |

| Control | - | - | No significant change |

1.2 Analgesic Properties

The compound has also been studied for its analgesic properties. Preliminary findings suggest that it may provide pain relief by modulating pain pathways in the central nervous system.

Case Study:

In a controlled trial involving inflammatory pain models, subjects treated with this compound showed a marked decrease in pain responses compared to those receiving a placebo.

Data Table: Analgesic Effects on Inflammatory Pain Models

| Treatment | Pain Score Reduction (%) | Significance Level |

|---|---|---|

| This compound | 45% | p < 0.01 |

| Placebo | 10% | Not significant |

Cosmetic Applications

2.1 Skin Care Formulations

The compound's unique chemical structure allows it to function effectively as an active ingredient in skin care products. Its moisturizing and skin-conditioning properties make it suitable for formulations aimed at enhancing skin hydration and texture.

Case Study:

A formulation study evaluated the efficacy of creams containing this compound on skin hydration levels over four weeks. The results demonstrated significant improvements in skin moisture content.

Data Table: Hydration Efficacy Over Time

| Week | Hydration Level (% Increase) |

|---|---|

| 0 | Baseline |

| 2 | 30% |

| 4 | 60% |

Industrial Applications

While primarily recognized for its pharmaceutical and cosmetic uses, this compound also finds applications in industrial settings as a chemical intermediate in the synthesis of other compounds.

Data Table: Industrial Use Cases

| Application Area | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used as an intermediate for developing new drug candidates targeting CNS disorders. |

| Cosmetic Manufacturing | Incorporated into formulations for enhanced skin feel and conditioning effects. |

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in biological activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural and functional attributes are best understood through comparison with similar amino alcohols. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Key Properties of (1S,2S)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol and Analogs

*Note: Molecular weight calculated based on inferred formula.

Key Differences and Implications

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro group in the target compound (electron-withdrawing) contrasts with the 4-iodo substituent in , which is bulkier and less electronegative. This affects binding interactions and metabolic stability.

Stereochemical Considerations

The (1S,2S) configuration ensures spatial alignment of the amino and hydroxyl groups, which is critical for interactions with chiral receptors. For example, (1S,2R)-1-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol has opposite stereochemistry at C2, likely altering its pharmacological profile.

Pharmacological Relevance

Amino alcohols with para-fluoro substituents (e.g., the target and ) are common in β-adrenergic ligands. The methyl group in the target may improve blood-brain barrier penetration compared to the trifluoromethylthio analog in , which is more lipophilic but sterically hindered.

Biological Activity

(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, a chiral compound with the molecular formula CHFNO and a molecular weight of 183.22 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol. Its stereochemistry is crucial for its biological activity, as different isomers can exhibit varying pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 183.22 g/mol |

| Boiling Point | 308.5 ± 37 °C (Predicted) |

| Density | 1.134 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.55 ± 0.45 (Predicted) |

Biological Activity

Research indicates that this compound exhibits significant biological activity across various systems:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in DNA synthesis pathways. Inhibition of DHFR can lead to reduced proliferation of cancer cells and has implications for treatments in oncology .

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which could be relevant for mood disorders and other neurological conditions.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of various derivatives of this compound. The results indicated that specific modifications to the structure enhanced the compound's efficacy against cancer cell lines by targeting metabolic pathways essential for tumor growth .

Case Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibition, this compound was found to exhibit a higher affinity for DHFR compared to related compounds. This suggests that it could serve as a lead compound for developing more potent inhibitors aimed at treating cancers and autoimmune diseases .

Interaction Studies

Interaction studies have focused on understanding how this compound interacts with biological targets:

- Binding Affinity : Research has shown that the compound binds effectively to active sites of target enzymes, potentially altering their activity and leading to therapeutic effects.

- Structure–Activity Relationship (SAR) : The relationship between the chemical structure of this compound and its biological activity has been extensively studied. Variations in the fluoro-substituent position have been shown to significantly affect enzyme binding and inhibition profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, stereoselective reduction of ketone intermediates using sodium borohydride with chiral auxiliaries (e.g., (R)- or (S)-BINOL) can yield enantiomerically pure products . Purification via chiral chromatography (e.g., using amylose-based columns) is critical to isolate the (1S,2S)-isomer. Evidence from similar compounds (e.g., (2S)-2-amino-3-phenylpropan-1-ol) highlights the importance of temperature control (<0°C) during reduction to minimize racemization .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is used to analyze coupling constants and diastereotopic splitting patterns. For instance, vicinal coupling constants () between the amino and hydroxyl-bearing carbons can confirm the syn or anti configuration . X-ray crystallography, as demonstrated for structurally related oxazolidinones, provides definitive stereochemical assignment .

Q. What are common impurities in the synthesis of this compound, and how are they characterized?

- Methodological Answer : Byproducts may include regioisomers (e.g., 4-fluoro-2-methylphenyl derivatives) or diastereomers. Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) are used for impurity profiling . For example, diastereomeric impurities in similar amino alcohols are resolved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of fluorophenyl group substitution in derivative synthesis?

- Methodological Answer : The electron-withdrawing nature of the fluorine atom directs electrophilic substitution to the meta or para positions. For example, in Friedel-Crafts alkylation, Lewis acids like AlCl favor para-substitution on the fluorophenyl ring, while steric hindrance from the methyl group may shift selectivity . Kinetic studies using time-resolved IR spectroscopy can monitor intermediate formation under varying temperatures (25–80°C) and solvent polarities .

Q. What analytical strategies resolve conflicting data on byproduct formation during oxidation of the hydroxyl group?

- Methodological Answer : Conflicting data (e.g., unexpected carbonyl byproducts) may arise from overoxidation or radical intermediates. Combining electron paramagnetic resonance (EPR) spectroscopy to detect radical species and tandem MS (MS/MS) fragmentation patterns can identify oxidation pathways . For example, chromium trioxide in acetic acid may generate ketone intermediates, while dimethyl sulfoxide (DMSO)-based oxidants favor milder pathways .

Q. How does the fluorophenyl group impact the compound’s reactivity compared to non-fluorinated analogs?

- Methodological Answer : The fluorine atom increases electrophilicity at the phenyl ring, enhancing nucleophilic aromatic substitution (SNAr) rates. Comparative studies with 4-chlorophenyl analogs show that fluorine’s strong inductive effect stabilizes transition states in SNAr reactions (e.g., with amines or thiols) . Density functional theory (DFT) calculations (B3LYP/6-31G*) further reveal reduced activation energies (~5–10 kJ/mol) for fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.